[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Description
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position. This moiety is fused to a piperidine ring, which carries a hydroxymethyl group at the 3-position. The benzothiazole scaffold is notable for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . Structural validation of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-4-5-12-13(7-10)18-14(15-12)16-6-2-3-11(8-16)9-17/h4-5,7,11,17H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRADCIVJPUITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH2OH) undergoes oxidation to form a ketone or carboxylic acid. Common oxidizing agents include:
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Potassium permanganate (KMnO4) in acidic or neutral conditions.
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Chromium trioxide (CrO3) under controlled temperatures.
Example Reaction Pathway:
Key Findings:
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Oxidation is temperature-dependent: Higher temperatures favor complete oxidation to carboxylic acids.
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Steric hindrance from the piperidine ring may slow reaction kinetics.
Esterification and Etherification
The methanol group participates in nucleophilic substitution to form esters or ethers:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Acetic anhydride, H2SO4 catalyst | Acetylated derivative |
| Etherification | Alkyl halides (e.g., CH3I), base | Methoxy-substituted piperidine-benzothiazole |
Notes:
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Esterification proceeds efficiently in anhydrous methanol or ethanol.
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Etherification requires base (e.g., NaOH) to deprotonate the alcohol .
Piperidine Ring Functionalization
The tertiary amine in the piperidine ring undergoes:
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Quaternization : Reaction with methyl iodide (CH3I) forms a quaternary ammonium salt .
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Acylation : Treatment with acetyl chloride (CH3COCl) yields an amide derivative .
Example Reaction:
Research Insight:
Quaternized derivatives show enhanced solubility in polar solvents .
Benzothiazole Core Reactivity
The benzothiazole moiety participates in electrophilic substitution, though the methyl group at position 6 directs reactivity:
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Sulfonation : Concentrated H2SO4 introduces sulfonic acid groups at the para position relative to the methyl group .
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Nitration : HNO3/H2SO4 mixture under low temperatures yields nitro derivatives .
Challenges:
Reduction and Protection Strategies
While the methanol group is a reduction product, the benzothiazole’s thiazole ring can be reduced under specific conditions:
Protection of Alcohol:
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Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) protects the -OH group during multi-step syntheses.
Comparative Reaction Data
Mechanistic Considerations
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to benzothiazole derivatives. Specifically, derivatives of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol have shown promise in inhibiting viral entry mechanisms. For instance, research focused on Ebola virus entry inhibitors has identified small molecules that could be developed based on the piperidine core structure present in this compound .
Anti-inflammatory Properties
The compound's benzothiazole moiety has been associated with anti-inflammatory effects. Analogous compounds have demonstrated significant inhibition of inflammation in preclinical models, suggesting that this compound may also exhibit similar properties. These findings are crucial for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles compared to existing medications .
| Compound | Activity | Model Used | Efficacy |
|---|---|---|---|
| 6-Methyl Derivative | Anti-inflammatory | Carrageenan-induced edema | Comparable to Piroxicam |
Neuroprotective Effects
Research into neuroprotective agents has identified benzothiazole derivatives as potential candidates for treating neurodegenerative diseases. The piperidine structure contributes to the modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease. Studies indicate that compounds with similar structures can enhance neuronal survival and reduce oxidative stress .
Case Study 1: Development of Antiviral Agents
In a recent investigation, researchers synthesized a series of piperidine-based compounds, including derivatives of this compound. These compounds were tested against Ebola virus using recombinant reporter assays. The results indicated that certain derivatives exhibited potent antiviral activity, paving the way for further development as therapeutic agents targeting viral infections .
Case Study 2: Anti-inflammatory Drug Development
Another study focused on synthesizing and evaluating the anti-inflammatory potential of benzothiazole derivatives. The results showed that these compounds effectively reduced inflammation in animal models, with some achieving better tolerability than traditional NSAIDs. This research underscores the potential application of this compound in developing safer anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division . Additionally, it can induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Piperidine Backbones
Several compounds share structural similarities with [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol, differing primarily in substituents or linker groups:
Key Observations :
- Substituent Effects : The presence of pyrazolopyrimidine (3a) enhances antimicrobial activity compared to simpler benzothiazole derivatives . In contrast, the benzodioxole group in 3p reduces pharmacological activity but improves synthetic accessibility .
- Hydroxymethyl Group : The hydroxymethyl group in the target compound may confer superior solubility compared to methylbenzoyl derivatives (e.g., ), though direct solubility data are lacking.
- Biological Activity: Compounds with extended aromatic systems (e.g., pyrazolopyrimidine in 3a) show higher potency against P. aeruginosa, suggesting that bulky substituents enhance target binding .
Pharmacokinetic and Toxicity Comparisons
Limited toxicity data are available for the target compound. However, analogs like 3j (4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline) exhibit low acute toxicity and significant anti-inflammatory activity, indicating that benzothiazole-piperidine hybrids are generally well-tolerated .
Biological Activity
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including tuberculosis and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂OS
- CAS Number : 2415622-83-0
- Molecular Weight : 262.37 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes such as topoisomerases and kinases involved in DNA replication and cell division, which is crucial for cancer cell proliferation.
- Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| Human lung carcinoma (A427) | 1.21 | |
| Human cervix cancer (SISO) | 0.04 | |
| Human urinary bladder (RT-4) | 0.08 |
Antimicrobial Activity
The compound has shown promising results against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Effective | |
| Acinetobacter baumannii | Potent against strains | |
| Pseudomonas aeruginosa | Significant inhibition |
Case Studies
A series of studies have highlighted the effectiveness of this compound in different contexts:
- Study on Tuberculosis : Fragment-based drug discovery identified derivatives of benzothiazole that enhance the efficacy of existing antitubercular agents, demonstrating the potential of this compound as a lead compound for further development against tuberculosis .
- Cytotoxicity Assessment : In vitro assays evaluated the cytotoxic properties of the compound against multiple human cancer cell lines, revealing that it outperformed some conventional chemotherapeutics like cisplatin in specific contexts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol?
- Methodological Answer : The compound can be synthesized via multistep heterocyclic chemistry. A common approach involves coupling a 6-methyl-1,3-benzothiazole scaffold with a piperidinyl-methanol moiety. For example, benzothiazole derivatives are often synthesized using hydrazine analogs (e.g., reacting 6-methylbenzothiazole-2-carbaldehyde with substituted acetophenones) . The piperidine ring can be functionalized via nucleophilic substitution or condensation reactions. Methanol groups are typically introduced through reduction (e.g., NaBH₄ reduction of ester intermediates) or Grignard additions. Purification via column chromatography and recrystallization (e.g., using methanol/water mixtures) is standard .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the connectivity of the benzothiazole, piperidine, and methanol groups. Key signals include aromatic protons (δ 7.0–8.0 ppm for benzothiazole), piperidine CH₂/CH groups (δ 1.5–3.5 ppm), and the methanol OH (δ 1.5–2.5 ppm, broad) .
- IR Spectroscopy : To identify functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹, C–N/C–S stretches in benzothiazole at ~1250–1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm structural motifs .
Q. What in vitro assays are appropriate for evaluating its biological activity?
- Methodological Answer : Design assays based on the compound’s structural analogs. For example:
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 µM) .
- Enzyme Inhibition : Test against targets like HIV-1 protease or PI3Kα using fluorometric or colorimetric substrate cleavage assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between benzothiazole and piperidine intermediates .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and side-product formation .
- Temperature Control : Use microwave-assisted synthesis for rapid heating (e.g., 100–120°C for 30 mins) to reduce reaction time .
- In-situ Monitoring : Employ TLC or HPLC to track intermediates and adjust stoichiometry dynamically .
Q. How should discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .
- 2D NMR Techniques : Use HSQC, HMBC, and COSY to assign ambiguous protons/carbons, particularly in the piperidine ring .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzothiazole (e.g., 6-fluoro instead of 6-methyl) or piperidine (e.g., substituents at C3/C4) .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., benzothiazole binding to kinase ATP pockets) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors from methanol, hydrophobic benzothiazole) using MOE or Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
